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Introduction
RecG is a crucial ATP-dependent DNA helicase found in many bacterial species, playing a vital

role in genome maintenance.[1] It is implicated in several DNA repair and recombination

pathways.[1][2] RecG recognizes and remodels branched DNA structures, with a preference for

substrates like three-strand D-loops and Holliday junctions.[1][2] Its primary functions are

believed to involve the regression of stalled replication forks and the processing of

recombination intermediates to prevent genomic instability.[3][4] The in vivo analysis of RecG

function through the generation of genetic knockouts (ΔrecG) in model organisms like

Escherichia coli has been instrumental in elucidating its cellular roles. Loss of RecG leads to

distinct, measurable phenotypes, including increased sensitivity to DNA damaging agents and

defects in chromosome segregation.[1]

These application notes provide a summary of the known functions and phenotypes associated

with RecG knockouts, alongside detailed protocols for creating and analyzing these mutant

strains.

Data Presentation: Phenotypes and Genetic
Interactions
The functional importance of RecG in vivo is highlighted by the distinct phenotypes observed in

its absence and its genetic interactions with other DNA repair proteins.
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Table 1: Summary of Phenotypes in E. coli ΔrecG
Strains

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phenotype Description References

Sensitivity to DNA Damage

ΔrecG mutants exhibit

moderate sensitivity to DNA

damaging agents such as UV

light, mitomycin C, and ionizing

radiation.[1][4]

[1][4]

Cellular Morphology

Cells lacking recG often form

filaments and struggle with

chromosome segregation after

DNA replication.[1] After

exposure to low doses of UV

radiation (e.g., 5J/m²), ΔrecG

mutants form filamentous cells

with unpartitioned

chromosomes.[5]

[1][5]

DNA Amplification

In the absence of RecG, DNA

amplification occurs at sites of

double-strand break repair

(DSBR) and at arrested

replication forks.[6] This can

lead to over-replication,

particularly in the terminus

region of the chromosome.[7]

[6][7]

Recombination

RecG limits recombination by

facilitating the direct repair of

replication fork lesions and

dissolving D-loop

recombination intermediates.

[4]

[4]

Constitutive Stable DNA

Replication (cSDR)

Strains lacking recG exhibit

cSDR activity, which can lead

to a lethal DNA replication

cascade.[1]

[1]
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Table 2: Key Genetic Interactions with recG in E. coli
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Interacting Gene(s)
Double/Triple
Mutant Phenotype

Significance References

ruvAB, ruvC

ΔrecG ruvAB and

ΔrecG ruvC double

mutants are

significantly more

sensitive to UV

radiation than single

mutants, approaching

the sensitivity of a

ΔrecA strain. They

also show extreme

filamentation and

chromosome non-

disjunction even

without UV exposure.

[5]

Suggests RecG and

the RuvABC complex

provide alternative

pathways for

processing Holliday

junctions.

[5]

priA

A helicase-deficient

priA mutation

(priA300) suppresses

the DNA loss

observed in ΔrecG

ruvAB mutants.[7][8]

Suppressor mutations

for the ΔrecG

phenotype often

appear as missense

mutations within PriA

helicase motifs.[1]

Indicates RecG acts

to ensure PriA is

loaded correctly onto

D-loops to direct DNA

replication rather than

unwind joint

molecules.[7][8]

[1][7][8]

radD ΔrecG ΔradD mutants

show a severe growth

defect. This

phenotype can be

suppressed by

deleting

recombination

Reveals a synthetic

interaction and

suggests overlapping

roles in DNA repair or

recombination.

[1]
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mediator genes like

recF or recO.[1]

uvrD

ΔrecG ΔuvrD cells

experience a "death

by recombination"

phenotype, which can

be suppressed by the

deletion of recF or

recO.[1]

Highlights the

complex interplay

between different

helicases in managing

recombination

intermediates.

[1]

rnhA

The synthetic lethality

of ΔrecG rnhA

mutants is likely due

to the toxicity

associated with

constitutive stable

DNA replication

(cSDR).[1]

Links RecG function

to the management of

RNA-DNA hybrids and

replication initiation.

[1]

Visualizations: Workflows and Pathways
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Step 1: Prepare Linear DNA Substrate

Step 2: Transform Recombineering-Proficient Cells

Step 3: Selection and Verification

1. PCR amplify antibiotic
resistance cassette

Use primers with 5' homology arms
(40-50 bp) to recG locus

2. Purify PCR product
(gel or column)

6. Electroporate with purified
PCR product

3. Grow E. coli with λ-Red plasmid
(e.g., pKD46) at 30°C

4. Induce λ-Red expression
(add L-arabinose, shift to 42°C)

5. Prepare electrocompetent cells

7. Recover in SOC medium (1-2 hr)

8. Plate on selective agar
(with appropriate antibiotic)

9. Incubate at 37°C

10. Verify knockout by PCR
and/or sequencing

Click to download full resolution via product page

Caption: Workflow for generating a recG knockout in E. coli via λ-Red recombineering.
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Wild-Type (RecG Present) ΔrecG Knockout

D-loop intermediate
(at stalled fork or DSB)

RecG

remodels

PriA

promotes correct
binding

DnaB Helicase

loads

Correct Replication Restart

leads to

D-loop intermediate

PriA

binds incorrectly

Incorrect PriA action
(unwinds joint molecule)

Divergent/Abnormal
DNA Synthesis

leads to

Click to download full resolution via product page

Caption: RecG's role in directing DNA synthesis and replication restart at D-loops.

Experimental Protocols
The following protocols provide detailed methodologies for the creation and functional analysis

of recG knockout strains.

Protocol 1: Generation of a recG Null Mutant in E. coli
using λ-Red Recombination
This protocol is adapted from established recombineering methods.[9][10] It utilizes a

temperature-sensitive plasmid carrying the λ-Red genes (gam, beta, exo) to facilitate

homologous recombination of a linear DNA cassette.
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Materials:

E. coli strain (e.g., MG1655) carrying the pKD46 plasmid (temperature-sensitive, expresses

λ-Red genes under an arabinose-inducible promoter).

Template plasmid containing an antibiotic resistance cassette (e.g., kanamycin resistance

from pKD4 or chloramphenicol resistance from pKD3) flanked by FRT sites.

Primers: 70-mer oligonucleotides with 50 nt homology to the regions flanking the recG gene

and 20 nt for priming on the template plasmid.

LB Broth and LB Agar plates.

Antibiotics: Ampicillin (100 µg/ml), Kanamycin (25 µg/ml) or Chloramphenicol (25 µg/ml).

L-(+)-arabinose solution (1 M).

SOC medium.

Sterile water, 10% glycerol.

PCR reagents, DNA purification kits.

Electroporator and 0.1 cm electroporation cuvettes.

Methodology:

Part A: Preparation of the Linear DNA Cassette

Primer Design: Design forward and reverse primers. The 5' end of each primer must contain

~50 nucleotides of sequence homologous to the regions immediately upstream or

downstream of the recG coding sequence. The 3' end should contain ~20 nucleotides that

anneal to the template plasmid for amplification of the resistance cassette.

PCR Amplification: Perform PCR using the designed primers and a template plasmid (e.g.,

pKD4) to amplify the resistance cassette flanked by the recG homology regions.
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Purification: Run the PCR product on an agarose gel to confirm the correct size. Purify the

DNA fragment using a gel extraction kit or a PCR cleanup kit. Elute in sterile, nuclease-free

water. Quantify the DNA concentration.

Part B: Preparation of Electrocompetent, Recombineering-Proficient Cells

Inoculate 50 ml of LB broth containing ampicillin with an overnight culture of the E. coli strain

harboring pKD46.

Grow the culture at 30°C with shaking until it reaches an OD₆₀₀ of 0.1.

When the OD₆₀₀ reaches ~0.2, add L-arabinose to a final concentration of 10 mM to induce

the expression of the λ-Red recombinase genes.[11]

Continue incubation at 30°C until the OD₆₀₀ reaches 0.4-0.6.

Rapidly chill the culture on ice for 15-30 minutes.

Harvest the cells by centrifugation at 4,000 x g for 15 min at 4°C.

Wash the cell pellet twice with 50 ml of ice-cold sterile 10% glycerol.

Resuspend the final pellet in 50-100 µl of ice-cold sterile 10% glycerol. The cells are now

electrocompetent and ready for transformation.

Part C: Electroporation and Selection

Add 50-100 ng of the purified linear DNA cassette to 50 µl of the electrocompetent cells in a

pre-chilled electroporation cuvette.

Electroporate using standard E. coli settings (e.g., 1.8 kV, 25 µF, 200 Ω).

Immediately add 1 ml of SOC medium to the cuvette and transfer the cell suspension to a

microfuge tube.

Incubate at 37°C for 1-2 hours with gentle shaking to allow for expression of the antibiotic

resistance gene.
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Plate 100-200 µl of the cell culture onto LB agar plates containing the appropriate antibiotic

(e.g., kanamycin) to select for recombinants.

Incubate the plates overnight at 37°C. The higher temperature is non-permissive for the

pKD46 plasmid, leading to its curing from the host cells.

Part D: Verification of the Knockout

Select several colonies from the antibiotic plate.

Confirm the correct insertion of the resistance cassette and deletion of the recG gene by

colony PCR. Use a combination of primers: one primer that anneals upstream or

downstream of the original recG locus and another that anneals within the antibiotic

resistance cassette.

Further verification can be performed by DNA sequencing of the PCR product.

Protocol 2: UV Sensitivity Assay
This protocol assesses the sensitivity of the ΔrecG strain to DNA damage induced by ultraviolet

radiation.

Materials:

Overnight cultures of wild-type and ΔrecG strains.

LB Broth and LB Agar plates.

Sterile saline solution (0.9% NaCl) or PBS.

UV crosslinker with a calibrated 254 nm UV source.

Spectrophotometer.

Methodology:

Grow wild-type and ΔrecG strains overnight in LB broth at 37°C.
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In the morning, dilute the cultures 1:100 into fresh LB broth and grow to mid-log phase

(OD₆₀₀ ≈ 0.4-0.6).

Harvest the cells and wash them once with sterile saline solution. Resuspend the cells in

saline to an OD₆₀₀ of 0.5.

Prepare a series of 10-fold serial dilutions (10⁻¹ to 10⁻⁶) of each cell suspension in sterile

saline.

Spot 5-10 µl of each dilution onto LB agar plates. Prepare multiple identical plates for

different UV doses.

Allow the spots to dry completely.

Expose the plates to varying doses of UV-C radiation (254 nm) in a UV crosslinker. A typical

dose range to test for ΔrecG sensitivity is 0, 5, 10, and 20 J/m².[5] One plate should be left

un-irradiated as a control (0 J/m²).

Incubate the plates in the dark (to prevent photoreactivation) at 37°C for 16-24 hours.

Compare the growth of the ΔrecG strain to the wild-type strain at each UV dose. Sensitivity

is indicated by a significant reduction in colony-forming units (CFUs) at a given dose

compared to the wild-type.

Protocol 3: Microscopic Analysis of Cell Filamentation
This protocol is used to visualize and quantify the cell division defects characteristic of ΔrecG

mutants.

Materials:

Overnight cultures of wild-type and ΔrecG strains.

LB Broth.

Microscope slides and coverslips.

Phase-contrast or DIC microscope with a camera.
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Optional: DAPI stain for visualizing nucleoids.

Methodology:

Grow wild-type and ΔrecG strains in LB broth to mid-log phase as described in Protocol 2.

Optional: If assessing post-damage effects, expose a liquid culture to a low dose of UV

radiation (e.g., 5 J/m²) and continue to incubate for 1-2 hours to allow phenotypic expression.

[5]

Pipette 2-3 µl of the cell culture onto a clean microscope slide and cover with a coverslip.

Optional: For DNA staining, briefly fix the cells (e.g., with 70% ethanol), wash, and

resuspend in PBS containing DAPI (1 µg/ml) for 15 minutes before placing on the slide.

Visualize the cells under a microscope at high magnification (e.g., 100x oil immersion

objective).

Capture images of multiple fields of view for both strains.

Analyze the images to compare cell length and morphology. ΔrecG mutants often appear as

long filaments, indicating a failure of cell division.[1] If using DAPI, observe the distribution of

nucleoids within the filaments; often they are unpartitioned or aggregated.[5]

Quantify the filamentation by measuring the lengths of at least 100 cells for each strain using

image analysis software (e.g., ImageJ) and compare the length distributions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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